molecular formula C11H7F3N2O B1350680 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 306936-65-2

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B1350680
CAS RN: 306936-65-2
M. Wt: 240.18 g/mol
InChI Key: PMKPJAJMBQBTKE-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (TPMPC) is a pyrazole-based aldehyde with trifluoromethyl substitutions on the aromatic ring. It is a versatile and useful reagent in organic synthesis and has been used in a variety of applications, such as the synthesis of pharmaceuticals and other organic compounds. TPMPC has also been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis Approaches

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has been synthesized through various methods, emphasizing its versatility and adaptability in chemical synthesis:

  • Sequential vs. Multicomponent Reaction Approach : A straightforward synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines was demonstrated, showcasing the efficiency of microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde under specific conditions (Palka et al., 2014).
  • Vilsmeier–Haack Reaction Approach : The synthesis of novel derivatives via the Vilsmeier–Haack formylation of certain triazoles with a phosphorous oxychloride and DMF mixture highlights a different synthesis pathway (Bhat et al., 2016).

Chemical Structure and Characterization

The compound's structure and its derivatives have been extensively studied and characterized, showing the depth of research in understanding its chemical properties:

  • Crystal Structure Analysis : The crystal structure of certain derivatives was elucidated, adding to the understanding of the molecular geometry and interaction of this compound (Hu et al., 2010).
  • Spectroscopic Analysis : Detailed spectroscopic investigations, including NMR and X-ray diffraction, have been conducted to meticulously characterize the compounds (Wrona-Piotrowicz et al., 2022).

Biological and Pharmacological Applications

Antimicrobial and Antioxidant Activities

The compound and its derivatives exhibit significant biological activities, which have potential applications in the development of new therapeutic agents:

  • Antimicrobial Activity : Certain derivatives have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential in antimicrobial and antioxidant therapy (Kayarmar et al., 2016).
  • Antifungal and Analgesic Activities : Some synthesized derivatives exhibited both analgesic and anti-inflammatory activities, highlighting their potential in pain management and anti-inflammatory treatments (Abdel-Wahab et al., 2012).

Spectroscopy and Material Science

Photophysical and Material Properties

The compound's utility is not limited to biological applications; it also shows potential in material science and spectroscopy:

  • Fluorescence Properties : The compound's derivatives exhibited bright fluorescence in solution and weak fluorescence in solid state, suggesting applications in material sciences and sensing technologies (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKPJAJMBQBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381873
Record name 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

CAS RN

306936-65-2
Record name 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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